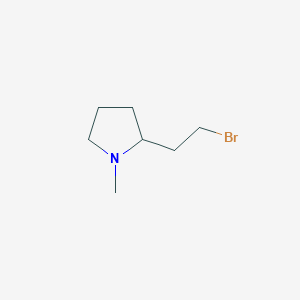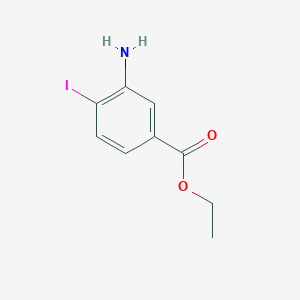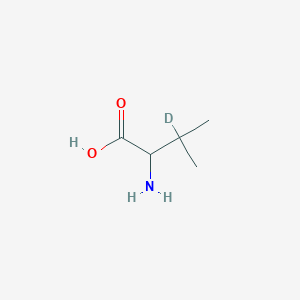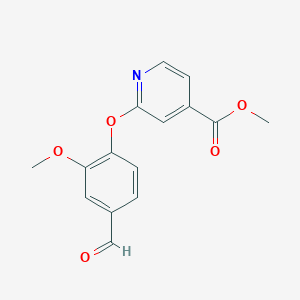![molecular formula C11H13N5O B1429656 N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide CAS No. 108921-95-5](/img/structure/B1429656.png)
N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Übersicht
Beschreibung
“N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The compound is related to the class of propanamides .
Synthesis Analysis
The synthesis of similar compounds has been achieved through two complementary pathways . The starting materials for these methods include succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of pathway and sequence of reagent introduction depended on the nucleophilicity of the amine .Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Medicinal Chemistry
Triazole compounds, including N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide, have garnered attention in medicinal chemistry due to their structural versatility and broad range of biological activities. These activities include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The triazole ring, a five-membered heterocyclic compound, serves as a core structure for the development of new drugs because it can undergo several structural variations, maintaining the same numbers of carbon and nitrogen atoms. This adaptability has led to the exploration of triazole derivatives as potential therapeutic agents for various diseases, including neglected diseases that predominantly affect vulnerable populations (Ferreira et al., 2013).
Triazoles in Heterocyclic Compound Synthesis
The synthesis and pharmacological evaluation of triazole derivatives have been a focus of research due to their significant antimicrobial, antifungal, and antitumor activities. The triazine scaffold, closely related to triazoles, demonstrates the importance of nitrogen-containing heterocycles in drug development. These compounds have been synthesized and evaluated across various models, revealing their potential as future drugs for addressing unmet medical needs, including cancer and resistant bacterial infections (Verma et al., 2019).
Applications in Agriculture and Medicine
3 and 4-substituted amino-1,2,4-triazoles, derivatives of this compound, have been utilized in the production of agricultural products, pharmaceuticals, dyes, and anti-corrosion additives. Their role extends to the synthesis of analytical and flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids for applications in applied sciences, biotechnology, energy, and chemistry. This demonstrates the wide-ranging utility of triazole derivatives in both agricultural and medical fields, highlighting their significance beyond pharmaceutical applications (Nazarov et al., 2021).
1,2,4-Triazole Derivatives in Drug Discovery
The search for new 1,2,4-triazole-containing scaffolds has been driven by their unique properties and presence in pharmaceuticals and biologically important compounds. These scaffolds have shown promise in drug-discovery studies against cancer cells, microbes, and various diseases. Recent strategies for synthesizing these scaffolds using 3-amino-1,2,4-triazole have been highlighted, emphasizing the ongoing research to find efficient methodologies for new drug candidates (Nasri et al., 2021).
Wirkmechanismus
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with various enzymes and receptors in the body, potentially leading to a wide range of biological effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide. Other 1,2,4-triazole derivatives have been found to interact with various biochemical pathways, including those involved in cell signaling, inflammation, and apoptosis .
Result of Action
Other 1,2,4-triazole derivatives have been shown to have various effects, such as anti-inflammatory, antifungal, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. For this compound, it’s known that it should be stored under inert gas at 2–8 °C .
Biochemische Analyse
Biochemical Properties
N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the triazole ring in this compound is known to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are primarily mediated through hydrogen bonding and dipole interactions, which stabilize the compound within the active sites of these enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and dipole interactions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound inhibits lysine-specific demethylase 1 by binding to its active site, preventing the enzyme from catalyzing its substrate . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels . For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, resulting in altered glucose metabolism within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For instance, this compound can be transported into the cell via amino acid transporters, where it accumulates in the cytoplasm and exerts its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, such as the mitochondria or nucleus, where it exerts its effects on cellular processes.
Eigenschaften
IUPAC Name |
N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-11-14-9(15-16-11)6-7-13-10(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,17)(H3,12,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVIGDIBYGJAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B1429574.png)
![2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B1429575.png)


![5-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1429580.png)








![[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine](/img/structure/B1429595.png)
